Cas no 189331-34-8 (Methyl 5-(difluoromethyl)thiophene-2-carboxylate)
Methyl 5-(difluoromethyl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(difluoromethyl)thiophene-2-carboxylate
- 5-Difluoromethyl-2-thiophenecarboxylic acid methyl ester
- CS-0160715
- 189331-34-8
- DB-188052
- F14197
- MFCD29767665
- Methyl5-(difluoromethyl)thiophene-2-carboxylate
- SCHEMBL8629996
- BS-16198
- A1-09215
- AKOS027337719
-
- MDL: MFCD29767665
- Inchi: 1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3
- InChI Key: XDSSBKAZAWFHPM-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=CC=C1C(F)F
Computed Properties
- Exact Mass: 192.00565693g/mol
- Monoisotopic Mass: 192.00565693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.5
Methyl 5-(difluoromethyl)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE328-250mg |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate |
189331-34-8 | 97% | 250mg |
1858CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE328-100mg |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate |
189331-34-8 | 97% | 100mg |
680CNY | 2021-05-07 | |
| Matrix Scientific | 183359-5g |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate, 95% |
189331-34-8 | 95% | 5g |
$1733.00 | 2023-09-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446763-100mg |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate |
189331-34-8 | 97% | 100mg |
¥469.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446763-250mg |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate |
189331-34-8 | 97% | 250mg |
¥843.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446763-1g |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate |
189331-34-8 | 97% | 1g |
¥2275.0 | 2022-03-01 | |
| Chemenu | CM392320-1g |
methyl 5-(difluoromethyl)thiophene-2-carboxylate |
189331-34-8 | 95%+ | 1g |
$412 | 2023-01-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE328-50mg |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate |
189331-34-8 | 97% | 50mg |
465.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE328-200mg |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate |
189331-34-8 | 97% | 200mg |
1170.0CNY | 2021-07-10 | |
| abcr | AB548287-250 mg |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate; . |
189331-34-8 | 250MG |
€199.60 | 2023-04-13 |
Methyl 5-(difluoromethyl)thiophene-2-carboxylate Suppliers
Methyl 5-(difluoromethyl)thiophene-2-carboxylate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Methyl 5-(difluoromethyl)thiophene-2-carboxylate (CAS No. 189331-34-8): A Comprehensive Overview
Methyl 5-(difluoromethyl)thiophene-2-carboxylate (CAS No. 189331-34-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, holds promise in the development of novel therapeutic agents. Its molecular structure incorporates a thiophene ring substituted with a difluoromethyl group and a carboxylate ester, making it a versatile intermediate in synthetic chemistry.
The significance of Methyl 5-(difluoromethyl)thiophene-2-carboxylate lies in its potential applications across various domains, particularly in the synthesis of bioactive molecules. The presence of the difluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in drug candidates. This feature has made it a valuable building block in the design of small-molecule inhibitors and other pharmacologically relevant compounds.
In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiophene scaffold exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. Among these derivatives, Methyl 5-(difluoromethyl)thiophene-2-carboxylate stands out for its ability to serve as a precursor in the synthesis of more complex molecules with enhanced pharmacological profiles.
The compound's structural motif is particularly intriguing from a chemical biology perspective. The combination of the thiophene ring with the difluoromethyl substituent creates a framework that can interact with biological targets in unique ways. This has led to investigations into its potential as an intermediate for drugs targeting neurological disorders, where precise molecular interactions are crucial for efficacy.
Recent advancements in synthetic methodologies have further highlighted the utility of Methyl 5-(difluoromethyl)thiophene-2-carboxylate. Researchers have employed innovative techniques to optimize its synthesis, resulting in more efficient and scalable production processes. These improvements have not only reduced costs but also enhanced the availability of this compound for further research and development.
The pharmaceutical industry has taken note of these developments, with several companies exploring the use of Methyl 5-(difluoromethyl)thiophene-2-carboxylate in their drug discovery pipelines. Its incorporation into lead compounds has shown promising results in preclinical studies, particularly in the inhibition of key enzymes involved in disease pathways. This has spurred interest among academic researchers and industry scientists alike.
From a regulatory standpoint, the handling and use of Methyl 5-(difluoromethyl)thiophene-2-carboxylate adhere to stringent safety protocols, ensuring that researchers can conduct experiments without compromising safety standards. Its classification as a research chemical means that it is subject to standard laboratory practices for storage and disposal, minimizing any potential risks associated with its use.
The future prospects for Methyl 5-(difluoromethyl)thiophene-2-carboxylate are vast, with ongoing research aiming to uncover new applications and therapeutic potentials. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
In conclusion, Methyl 5-(difluoromethyl)thiophene-2-carboxylate (CAS No. 189331-34-8) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural properties and versatile applications make it a valuable asset for scientists working on innovative drug development. As research progresses, we can expect to see even more innovative uses for this compound, further solidifying its importance in the chemical biology landscape.
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